Cas no 74840-91-8 (4,5-dibromo-1H-imidazole-2-carboxylic acid)
4,5-dibromo-1H-imidazole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazole-2-carboxylic acid, 4,5-dibromo-
- 4,5-dibromo-1H-imidazole-2-carboxylic acid
- 4,5-dibromoimidazole-2-carboxylic acid
- OIDIFLMESXCFQV-UHFFFAOYSA-N
- 4,5-dibromo-1H-imidazole-2-carboxylicacid
- SCHEMBL2825615
- 74840-91-8
-
- MDL: MFCD18450279
- Inchi: 1S/C4H2Br2N2O2/c5-1-2(6)8-3(7-1)4(9)10/h(H,7,8)(H,9,10)
- InChI Key: OIDIFLMESXCFQV-UHFFFAOYSA-N
- SMILES: C1(C(O)=O)NC(Br)=C(Br)N=1
Computed Properties
- Exact Mass: 269.84625Da
- Monoisotopic Mass: 267.84830Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 66Ų
4,5-dibromo-1H-imidazole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069003508-5g |
4,5-Dibromo-1H-imidazole-2-carboxylic acid |
74840-91-8 | 97% | 5g |
$1030.00 | 2023-09-01 | |
| Alichem | A069003508-10g |
4,5-Dibromo-1H-imidazole-2-carboxylic acid |
74840-91-8 | 97% | 10g |
$1412.98 | 2023-09-01 | |
| Alichem | A069003508-25g |
4,5-Dibromo-1H-imidazole-2-carboxylic acid |
74840-91-8 | 97% | 25g |
$2355.32 | 2023-09-01 | |
| AstaTech | 96278-0.25/G |
4,5-DIBROMO-1H-IMIDAZOLE-2-CARBOXYLIC ACID |
74840-91-8 | 95% | 0.25g |
$225 | 2023-09-19 | |
| AstaTech | 96278-1/G |
4,5-DIBROMO-1H-IMIDAZOLE-2-CARBOXYLIC ACID |
74840-91-8 | 95% | 1g |
$562 | 2023-09-19 | |
| Enamine | BBV-40251773-1.0g |
4,5-dibromo-1H-imidazole-2-carboxylic acid |
74840-91-8 | 95% | 1.0g |
$657.0 | 2022-12-27 | |
| Enamine | BBV-40251773-2.5g |
4,5-dibromo-1H-imidazole-2-carboxylic acid |
74840-91-8 | 95% | 2.5g |
$1360.0 | 2023-10-28 | |
| Enamine | BBV-40251773-5.0g |
4,5-dibromo-1H-imidazole-2-carboxylic acid |
74840-91-8 | 95% | 5.0g |
$1723.0 | 2022-12-27 | |
| Enamine | BBV-40251773-10.0g |
4,5-dibromo-1H-imidazole-2-carboxylic acid |
74840-91-8 | 95% | 10.0g |
$2166.0 | 2022-12-27 | |
| Enamine | BBV-40251773-1g |
4,5-dibromo-1H-imidazole-2-carboxylic acid |
74840-91-8 | 95% | 1g |
$657.0 | 2023-10-28 |
4,5-dibromo-1H-imidazole-2-carboxylic acid Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 4,5-dibromo-1H-imidazole-2-carboxylic acid
Recent Advances in the Research of 4,5-Dibromo-1H-imidazole-2-carboxylic acid (CAS: 74840-91-8)
4,5-Dibromo-1H-imidazole-2-carboxylic acid (CAS: 74840-91-8) is a halogenated imidazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile building block in the synthesis of bioactive compounds, particularly in the development of enzyme inhibitors and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, biological activities, and potential applications in drug discovery.
One of the key areas of interest in recent research has been the use of 4,5-dibromo-1H-imidazole-2-carboxylic acid as a precursor for the synthesis of novel heterocyclic compounds. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy in the construction of imidazole-based kinase inhibitors, which showed promising activity against cancer cell lines. The compound's bromine substituents were found to enhance its reactivity in cross-coupling reactions, enabling the efficient generation of diverse molecular scaffolds.
In addition to its synthetic applications, 4,5-dibromo-1H-imidazole-2-carboxylic acid has been investigated for its direct biological effects. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported its inhibitory activity against bacterial enzymes involved in cell wall biosynthesis, suggesting its potential as a lead compound for the development of new antibiotics. The study highlighted the compound's ability to disrupt key metabolic pathways in pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Further research has explored the compound's mechanism of action at the molecular level. Computational docking studies, as described in a 2024 publication in RSC Advances, revealed that 4,5-dibromo-1H-imidazole-2-carboxylic acid can bind to the active sites of several disease-relevant enzymes, including those implicated in inflammatory and neurodegenerative disorders. These findings open new avenues for the rational design of targeted therapies using this compound as a molecular scaffold.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives based on 4,5-dibromo-1H-imidazole-2-carboxylic acid. Recent work published in European Journal of Pharmaceutical Sciences (2023) addressed these limitations by developing prodrug strategies to improve the compound's bioavailability and tissue distribution. Such advancements are critical for translating the compound's in vitro activity into clinically viable therapeutics.
In conclusion, 4,5-dibromo-1H-imidazole-2-carboxylic acid (CAS: 74840-91-8) represents a valuable chemical entity with diverse applications in medicinal chemistry and drug discovery. Recent research has expanded our understanding of its synthetic utility, biological activities, and therapeutic potential. Future studies should focus on further elucidating its structure-activity relationships and developing optimized derivatives with enhanced pharmacological profiles.
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